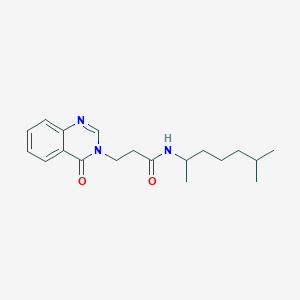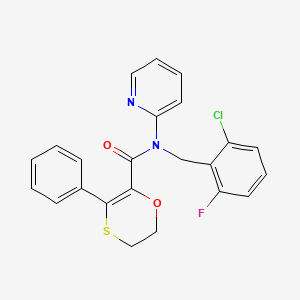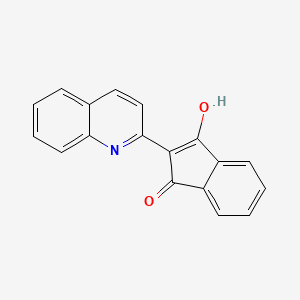![molecular formula C18H16BrN3O4S B12190465 N-[4-(acetylsulfamoyl)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide](/img/structure/B12190465.png)
N-[4-(acetylsulfamoyl)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide typically involves a multi-step process. The general synthetic route includes the following steps:
Chemical Reactions Analysis
N-[4-(acetylsulfamoyl)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
N-[4-(acetylsulfamoyl)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H16BrN3O4S |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(5-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16BrN3O4S/c1-12(23)21-27(25,26)16-5-3-15(4-6-16)20-18(24)11-22-9-8-13-10-14(19)2-7-17(13)22/h2-10H,11H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
GNNXXUAMSCCVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(1H-indol-1-ylacetyl)amino]methyl}benzoic acid](/img/structure/B12190387.png)
![2-methoxy-N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12190390.png)
![4-chloro-N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}phenylalanine](/img/structure/B12190391.png)
![(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12190395.png)
![N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide](/img/structure/B12190399.png)
![5-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]furan-2-carboxamide](/img/structure/B12190401.png)

![N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12190405.png)



![N-(2-acetylphenyl)-3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanamide](/img/structure/B12190427.png)

